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Compound of Interest

Compound Name: Famprofazone-d3

CAS No.: 1346601-05-5

Cat. No.: B583743 Get Quote

The Isotopic Strategy
The optimal site for deuterium labeling in Famprofazone is the

-methyl group of the methamphetamine side chain.

Metabolic Stability: The

-methyl group is retained in the primary metabolite (methamphetamine) before eventual
demethylation to amphetamine. Labeling this site allows the IS to track the parent drug and
the initial metabolic cleavage product if necessary.

Synthetic Accessibility: The

-methyl group can be introduced late-stage using commercially available Methylamine-d3
hydrochloride (

) or Iodomethane-d3 (

), ensuring high isotopic enrichment (>99% D).

Retrosynthetic Disconnection
The synthesis is designed via a convergent pathway involving the coupling of a halogenated

pyrazolone core with a deuterated secondary amine.
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Target Molecule: Famprofazone-d3

Disconnection: C–N bond cleavage at the methylene bridge connecting the pyrazolone C3

position and the amine nitrogen.

Synthon A (Electrophile): 3-(Bromomethyl)-4-isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one

(Brominated Propyphenazone derivative).

Synthon B (Nucleophile): Methamphetamine-d3 (Secondary amine).
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Figure 1: Retrosynthetic analysis of Famprofazone-d3 showing the convergent assembly of

the brominated core and the deuterated amine.

Part 2: Synthesis Protocols
Regulatory Disclaimer:The synthesis described below involves the intermediate generation of

Methamphetamine-d3, a controlled substance (Schedule II in the US). This procedure must
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only be performed by authorized laboratories holding valid DEA registrations (or local

equivalent) for the handling and manufacturing of controlled reference standards.

Protocol 1: Synthesis of the Deuterated Nucleophile
(Methamphetamine-d3)
This step installs the isotopic label via reductive amination.

Reagents: Phenylacetone (P2P), Methylamine-d3 hydrochloride (

, >99 atom % D), Sodium Cyanoborohydride (

), Methanol.

Mechanism: Formation of a Schiff base (imine) followed by in situ hydride reduction.

Step-by-Step:

Imine Formation: In a dry reaction vessel, dissolve Phenylacetone (10 mmol) and

Methylamine-d3 HCl (12 mmol) in anhydrous Methanol (20 mL).

Buffering: Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation without

inhibiting the reducing agent. Stir for 2 hours at room temperature.

Reduction: Cool the solution to 0°C. Add Sodium Cyanoborohydride (15 mmol) portion-wise

over 30 minutes.

Quenching: Allow to warm to room temperature and stir overnight. Quench with 1N HCl

(releases HCN; use fume hood/scrubber).

Isolation: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry

organic layer over

and concentrate in vacuo to yield crude Methamphetamine-d3 free base.

Protocol 2: Activation of the Pyrazolone Core
Propyphenazone (4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) is functionalized at the

C3-methyl group.
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Reagents: Propyphenazone, N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst),

or Benzene.

Mechanism: Wohl-Ziegler radical bromination.

Step-by-Step:

Dissolve Propyphenazone (10 mmol) in dry

(50 mL).

Add NBS (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (0.1 mmol).

Reflux: Heat to reflux (77°C) under Argon atmosphere. Monitor reaction by TLC until the

starting material is consumed (approx. 2-4 hours).

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.

Concentration: Evaporate the filtrate to yield the unstable intermediate: 3-(Bromomethyl)-4-

isopropyl-2-methyl-1-phenyl-3-pyrazolin-5-one. Note: Use immediately in the next step to

prevent decomposition.

Protocol 3: The Coupling (Famprofazone-d3 Formation)
The nucleophilic substitution of the bromide by the secondary amine.

Reagents: Brominated Pyrazolone (from Protocol 2), Methamphetamine-d3 (from Protocol

1), Potassium Carbonate (

), Acetonitrile (ACN).

Step-by-Step:

Dissolution: Dissolve the crude Brominated Pyrazolone (10 mmol) in anhydrous ACN (40

mL).

Addition: Add
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(20 mmol) and Methamphetamine-d3 free base (10 mmol).

Reaction: Stir at 60°C for 6 hours. The base neutralizes the HBr byproduct, driving the

reaction forward.

Filtration: Filter out inorganic salts (

, excess carbonate).

Crude Isolation: Evaporate the solvent to obtain crude Famprofazone-d3 as a viscous oil.

Part 3: Purification & Validation
Given the stringent requirements for analytical standards (chemical purity >98%, isotopic purity

>99%), a two-stage purification is required.
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Figure 2: Purification workflow ensuring removal of unreacted precursors and side-products.

Detailed Purification Protocol:

Acid/Base Cleanup:

Dissolve crude oil in 1N HCl. Wash with Diethyl Ether (removes unreacted

pyrazolone/neutrals).

Basify aqueous layer (pH 12) with NaOH.

Extract into DCM. This isolates the basic Famprofazone-d3.

Preparative HPLC:

Column: Phenomenex Luna C18(2), 250 x 21.2 mm, 5 µm.
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Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

Gradient: 20% B to 90% B over 20 min.

Detection: UV at 254 nm.

Collection: Collect the major peak corresponding to Famprofazone-d3.

Lyophilization: Freeze-dry the collected fractions to yield a white powder (Formate salt).

Analytical Validation Data
Parameter Specification Method

Chemical Purity > 98.0% HPLC-UV (254 nm)

Isotopic Enrichment > 99.0% atom D HRMS (SIM mode)

Proton NMR
Confirms structure & d3-methyl

loss
1H-NMR (500 MHz, CDCl3)

Mass Shift [M+H]+ = 381.24 (vs 378.22) LC-QTOF-MS

Residual Solvent < 0.5% GC-FID (Headspace)

Key NMR Diagnostic Signals:

Famprofazone (Unlabeled): Singlet at

2.20 ppm (3H) corresponding to the

-methyl group.

Famprofazone-d3: Disappearance of the singlet at

2.20 ppm. The pyrazolone methyl (

3.10) and isopropyl signals remain unchanged.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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